5-Phenyl-2-pentene 5-Phenyl-2-pentene
Brand Name: Vulcanchem
CAS No.: 16091-23-9
VCID: VC21023188
InChI: InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+
SMILES: CC=CCCC1=CC=CC=C1
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol

5-Phenyl-2-pentene

CAS No.: 16091-23-9

Cat. No.: VC21023188

Molecular Formula: C11H14

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-2-pentene - 16091-23-9

Specification

CAS No. 16091-23-9
Molecular Formula C11H14
Molecular Weight 146.23 g/mol
IUPAC Name [(E)-pent-3-enyl]benzene
Standard InChI InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+
Standard InChI Key GLXIHKLBZUKOLW-NSCUHMNNSA-N
Isomeric SMILES C/C=C/CCC1=CC=CC=C1
SMILES CC=CCCC1=CC=CC=C1
Canonical SMILES CC=CCCC1=CC=CC=C1

Introduction

Physical and Chemical Properties

Basic Identification

5-Phenyl-2-pentene (CAS numbers: 1745-16-0, 16091-23-9) is an alkene derivative with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Also known by synonyms such as [(E)-pent-3-enyl]benzene and [(E)-3-Pentenyl]benzene , this compound exists as a colorless oil at room temperature with distinctive physical characteristics.

Physical Properties

The compound possesses significant physical properties that influence its behavior in various chemical processes and applications. Table 1 presents the key physical properties of 5-Phenyl-2-pentene.

Table 1: Physical Properties of 5-Phenyl-2-pentene

PropertyValueReference
Molecular FormulaC₁₁H₁₄
Molecular Weight146.23 g/mol
Physical StateColorless oil
Melting Point-37°C (estimate)
Boiling Point200.87°C (estimate)
Density0.8884 g/cm³
Refractive Index1.5089
LogP3.49990

The relatively high LogP value of 3.49990 indicates significant lipophilicity, suggesting greater solubility in non-polar solvents than in water . This property makes 5-Phenyl-2-pentene particularly valuable in organic synthesis applications requiring non-aqueous reaction conditions.

Spectroscopic Properties

While comprehensive spectroscopic data specifically for 5-Phenyl-2-pentene is limited in the available literature, the compound would be expected to exhibit characteristic spectral features based on its structural elements:

  • UV Spectroscopy: The presence of both phenyl and alkene chromophores suggests absorption maxima in the 250-260 nm range, similar to its brominated derivative which shows absorption at 260 nm (259) and 255 nm (378) in ethanol .

  • IR Spectroscopy: Expected to display characteristic bands for aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), C=C stretching (1640-1680 cm⁻¹), and aromatic ring vibrations (1450-1600 cm⁻¹).

  • ¹H NMR Spectroscopy: Would present signals for aromatic protons (δ 7.1-7.4 ppm), alkene protons (δ 5.0-5.8 ppm), and the various methylene groups connecting these functional groups.

Synthesis Methods

Laboratory Synthesis

Several synthetic approaches can be employed to prepare 5-Phenyl-2-pentene, with specific routes selected based on available starting materials, required purity, and scale considerations.

Wittig Reaction

The Wittig reaction represents one of the most versatile methods for alkene synthesis. For 5-Phenyl-2-pentene, this approach typically involves the reaction of a phosphonium ylide with an appropriate aldehyde or ketone. Specifically, the reaction might employ 3-phenylpropyltriphenylphosphonium bromide with ethyl trifluoroacetate in the presence of sodium hydride and tetrahydrofuran as the solvent.

Dehydration of Alcohols

The related compound 5-phenyl-2-pentanol can undergo dehydration to form 5-Phenyl-2-pentene. This transformation typically requires acidic conditions or specialized dehydrating agents to facilitate the elimination of water.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer another synthetic pathway. For instance, Heck coupling between an appropriate phenylpropyl precursor and an alkene component could produce the desired compound with control over double bond position.

Synthesis of Derivatives

The synthesis of brominated derivatives of 5-Phenyl-2-pentene has been reported in greater detail. For example, (Z)-2-Bromo-5-phenyl-2-pentene can be prepared through the following procedure:

"2,3-Dibromo-2-methyl-5-phenyl-2-pentanoic acid (1.95 g, 5.6 mmol) was refluxed with potassium carbonate (1.93 g, 14.0 mmol) in acetone (50 ml) for 3 hours. The solvent was removed by distillation and the residue was partitioned between ether (100 ml) and water (100 ml). The ether extract was washed with brine (50 ml), dried (Na₂SO₄), filtered and evaporated under reduced pressure. The crude product was Kugelrohr distilled to yield (Z)-2-bromo-5-phenyl-2-pentene (1.10 g, 88%) as a colourless oil. B.p. 91°/0.8 mmHg" .

Chemical Reactivity

Types of Reactions

The reactivity of 5-Phenyl-2-pentene is primarily dictated by its alkene functionality and the presence of the phenyl group. Based on the structural features, the compound engages in several characteristic reaction types:

Oxidation Reactions

5-Phenyl-2-pentene undergoes various oxidation reactions:

  • Epoxidation to form epoxides when treated with oxidizing agents like meta-chloroperoxybenzoic acid in dichloromethane

  • Further oxidation of epoxides to form diols

  • At elevated temperatures (approximately 80°C), the compound exhibits autocatalytic oxygen absorption, resulting in the formation of peroxides, carbonyl compounds, and esters

Reduction Reactions

Hydrogenation of the double bond produces 5-phenylpentane, typically employing hydrogen gas and a palladium catalyst.

Halogenation Reactions

Addition of halogens, particularly bromine, leads to the formation of dibromo compounds or, under specific conditions, bromo-alkenes such as 2-bromo-5-phenyl-2-pentene .

Hydroboration Reactions

Under catalytic conditions using a borenium ion catalyst, 5-phenyl-2-pentene undergoes hydroboration at room temperature to form a 1:1 mixture of unrearranged secondary alcohols. Heating to 50°C slightly shifts the product ratio toward the C(2) alcohol, but further rearrangement to primary alcohols is notably absent, unlike with many other alkenes.

Table 2: Reaction Types and Conditions for 5-Phenyl-2-pentene

Reaction TypeReagentsConditionsProductsReference
Epoxidationm-CPBA, DCMRoom temperatureEpoxides
HydrogenationH₂, Pd catalystModerate pressure, RT5-Phenylpentane
BrominationBr₂, CCl₄Room temperature2-Bromo-5-phenyl-2-pentene
HydroborationBorenium ion catalystRT to 50°CSecondary alcohols
OxidationO₂80°CPeroxides, carbonyls, esters

Structure-Reactivity Relationships

The position of the phenyl group relative to the double bond significantly impacts the compound's reactivity profile. Studies comparing 5-Phenyl-2-pentene with structurally similar compounds reveal that alkenes with phenyl groups closer to the double bond (e.g., β-methylstyrene) show substantially reduced hydroboration conversion (<10%) compared to 5-Phenyl-2-pentene. This difference is attributed to both steric hindrance and electronic effects that affect catalyst interaction and turnover.

Related Compounds and Derivatives

Brominated Derivatives

Several brominated derivatives of 5-Phenyl-2-pentene have been synthesized and characterized:

  • (Z)-2-Bromo-5-phenyl-2-pentene:

    • Physical properties: Colorless oil with a boiling point of 91°C at 0.8 mmHg

    • UV spectroscopic data: Absorption at 260 nm (259) and 255 nm (378) in ethanol

  • [(Z)-5-Phenyl-2-penten-2-yl]mercury Acetate:

    • Synthesized from (Z)-5-phenyl-2-penten-2-ylmercury bromide by reaction with silver acetate in tetrahydrofuran

    • Physical form: Crystallizes as colorless plates from cyclohexane/light petroleum

    • ¹H-NMR data: Shows characteristic signals including methyl group (δ 1.94 ppm, J₁₉₉ₕg,ₕ 191 Hz), acetate methyl (δ 2.04 ppm), and methylene groups (δ 2.46 and 2.71 ppm)

Oxygenated Derivatives

Several important oxygenated derivatives related to 5-Phenyl-2-pentene have been documented:

  • 5-Phenylpentan-2-one:

    • CAS number: 2235-83-8

    • Molecular formula: C₁₁H₁₄O

    • Molecular weight: 162.23 g/mol

    • Also known as: Methyl 3-phenylpropyl ketone

    • Ionization energy: 9.0 ± 0.1 eV

  • 5-Phenyl-3-penten-2-one:

    • CAS number: 10521-97-8

    • Molecular formula: C₁₁H₁₂O

    • Molecular weight: 160.21 g/mol

    • Also known as: Phenylethylidene acetone

  • 5-Phenylpentan-2-ol:

    • CAS number: 2344-71-0

    • Molecular formula: C₁₁H₁₆O

    • Molecular weight: 164.24 g/mol

  • 5-Phenyl-2S-pentanol:

    • Stereospecific derivative used in the synthesis of CNS agents such as levonantradol

    • Prepared through a stereospecific synthesis from S-ethyl lactate

    • Critical precursor for pharmaceutical applications

Applications

Pharmaceutical Applications

5-Phenyl-2-pentene and its derivatives demonstrate significant potential in pharmaceutical development:

Drug Synthesis

The compound serves as a valuable intermediate for the synthesis of bioactive molecules. Most notably, its derivative 5-phenyl-2S-pentanol is employed in the synthesis of levonantradol, a synthetic cannabinoid with analgesic and antiemetic properties used in cancer chemotherapy . The patent literature specifically notes that "Levonantradol derived from the present 5-phenyl-2S-pentanol, has found clinical use in man as an analgesic agent, Jain et al., ibid., pp. 320S-326S; and as an antiemetic agent in cancer chemotherapy" .

Fragrance Industry Applications

Within the fragrance industry, 5-Phenyl-2-pentene serves multiple functions:

  • Fragrance Precursor: The compound functions as a precursor for synthesizing aromatic compounds that contribute to perfume compositions.

  • Rose Scent Component: Its derivatives are particularly valuable for creating floral notes, especially rose scents, which are fundamental components in many perfume formulations.

  • Personal Care Products: The compound and its derivatives can be incorporated into personal care products such as deodorants and skin creams at concentrations ranging from 0.1% to 90%, depending on the desired scent profile.

Materials Science Applications

The structural features of 5-Phenyl-2-pentene make it particularly suitable for polymer chemistry:

  • Polymerization Building Block: The double bond enables participation in polymerization reactions, leading to materials with specific physical properties including enhanced flexibility and thermal stability.

  • Structure-Property Relationships: Research into the relationship between the structure of phenyl-substituted alkenes and their physical properties provides valuable insights for material design, allowing for the creation of polymers with tailored characteristics.

Table 3: Applications of 5-Phenyl-2-pentene Across Industries

IndustryApplicationSpecific UseKey AdvantageReference
PharmaceuticalDrug synthesis intermediatePrecursor for levonantradolEnables stereospecific synthesis
PharmaceuticalPotential anti-cancer compoundsInhibition of tumor growthPhenyl group enhances binding affinity
FragranceScent componentCreation of floral notesContributes to rose-like scents
Materials ScienceMonomer for polymerizationCreation of specialty materialsEnhanced thermal stability
AgrochemicalPlant growth regulatorsSustainable pest controlEnvironmentally friendly alternatives

Comparative Analysis with Similar Compounds

Understanding 5-Phenyl-2-pentene's unique properties and applications requires comparing it with structurally similar compounds:

Table 4: Comparison of 5-Phenyl-2-pentene with Related Compounds

CompoundStructural DifferenceImpact on ReactivityCommon ApplicationsReference
5-Phenyl-2-penteneBase compoundStandard alkene reactivity with distal phenyl influenceOrganic synthesis, pharmaceutical precursor
StyreneVinyl group directly attached to phenylEnhanced polymerization reactivityPolystyrene production
1-Phenyl-1-butenePhenyl on double bond, shorter chainDifferent regioselectivity in additionsSpecialty organic synthesis
5-Phenylpentan-2-oneKetone instead of alkeneNucleophilic additions, reductionsFragrance component, organic synthesis
1-Phenyl-3-penteneDifferent double bond positionAltered regioselectivity in additionsReferenced as isomer of 5-Phenyl-2-pentene

The position of the phenyl group relative to the double bond has profound effects on reactivity. Compounds with the phenyl group closer to the double bond show dramatically different reaction patterns and selectivity, particularly in catalytic reactions like hydroboration.

Research Developments

Catalytic Studies

Recent research has focused on the catalytic behavior of 5-Phenyl-2-pentene, particularly in hydroboration reactions. Under catalytic conditions with a borenium ion catalyst, the compound undergoes hydroboration at room temperature to form a 1:1 mixture of unrearranged secondary alcohols. Heating to 50°C slightly shifts the product ratio toward the C(2) alcohol, but further rearrangement to primary alcohols is absent, unlike the behavior observed with other alkenes.

This distinctive reactivity pattern provides valuable insights into the factors governing regioselectivity in catalytic transformations of phenyl-substituted alkenes, with implications for the design of more selective catalytic systems.

Stereospecific Synthesis

The stereospecific synthesis of related compounds, particularly 5-phenyl-2S-pentanol, has been the subject of patent literature. According to one patent, "the present invention meets a need for a stereospecific synthesis of 5-phenyl-2S-pentanol from readily available optically pure starting material (S-ethyl lactate) which at the same time provides product readily purified and free of contaminating alcohols such as phenethyl alcohol or 3-phenylpropyl alcohol" .

This stereospecific approach is particularly important for pharmaceutical applications, as the stereochemistry of the alcohol significantly impacts the biological activity of derived compounds like levonantradol.

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